MAGL Inhibitory Potency: Arachidonoyl Serinol vs. 2-AG and Noladin Ether
Arachidonoyl Serinol inhibits monoacylglycerol lipase (MAGL) with an IC50 of 73 µM, which is approximately 5.6-fold less potent than the natural ligand 2-AG (IC50 = 13 µM) and 2-fold less potent than noladin ether (IC50 = 36 µM) under identical assay conditions [1]. This data was generated using cytosolic fractions from rat brain homogenates and [3H]2-oleoylglycerol as substrate [2].
| Evidence Dimension | Inhibition of cytosolic MAGL activity |
|---|---|
| Target Compound Data | IC50 = 73 µM |
| Comparator Or Baseline | 2-AG (IC50 = 13 µM); Noladin ether (IC50 = 36 µM) |
| Quantified Difference | Arachidonoyl Serinol is 5.6-fold weaker than 2-AG and 2.0-fold weaker than noladin ether. |
| Conditions | Rat brain cytosolic fraction; substrate: [3H]2-oleoylglycerol |
Why This Matters
The moderate MAGL inhibitory activity, significantly weaker than 2-AG, positions Arachidonoyl Serinol as a useful tool for experiments where complete MAGL ablation is not desired, or where the confounding CB1 agonism of 2-AG must be avoided.
- [1] Ghafouri N, Tiger G, Razdan RK, et al. Inhibition of monoacylglycerol lipase and fatty acid amide hydrolase by analogues of 2-arachidonoylglycerol. Br J Pharmacol. 2004 Nov;143(6):774-84. PMID: 15492019. View Source
- [2] Ghafouri N, Tiger G, Razdan RK, et al. Inhibition of monoacylglycerol lipase and fatty acid amide hydrolase by analogues of 2-arachidonoylglycerol. Br J Pharmacol. 2004 Nov;143(6):774-84. PMID: 15492019. View Source
